4'-Methoxychalcone can be derived from natural sources such as plants in the family Asteraceae, where it may occur as a secondary metabolite. Chemically, it is classified as a chalcone, which is a type of flavonoid. Chalcones serve as precursors to flavonoids and are recognized for their potential health benefits.
The synthesis of 4'-methoxychalcone typically involves the Claisen-Schmidt condensation reaction between acetophenone and para-methoxybenzaldehyde. This reaction is facilitated by a base, commonly sodium hydroxide, which promotes the formation of an enolate ion from acetophenone. The general procedure includes:
Thin Layer Chromatography (TLC) is often employed to monitor the reaction's progress, while Nuclear Magnetic Resonance (NMR) spectroscopy is utilized for structural confirmation post-synthesis .
The molecular formula for 4'-methoxychalcone is C16H16O2. Its structure features:
4'-Methoxychalcone can undergo various chemical reactions typical of chalcones, including:
The Claisen-Schmidt condensation mechanism involves:
The biological activity of 4'-methoxychalcone is attributed to its ability to modulate various cellular pathways:
In vitro assays have shown that it can inhibit cancer cell growth effectively, making it a candidate for further pharmacological studies.
Relevant analytical techniques such as Infrared Spectroscopy (IR) confirm functional groups present in the compound, while Mass Spectrometry (MS) provides molecular weight confirmation .
4'-Methoxychalcone has potential applications in various fields:
4'-Methoxychalcone demonstrates significant anti-inflammatory activity through multi-target modulation of key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this chalcone derivative suppresses nuclear factor kappa B (Nuclear Factor Kappa B) activation by inhibiting inhibitor of nuclear factor kappa B-alpha phosphorylation, thereby preventing nuclear translocation of the p65 subunit [1] [4]. This inhibition subsequently reduces expression of pro-inflammatory enzymes, including inducible nitric oxide synthase and cyclooxygenase-2, leading to decreased nitric oxide and prostaglandin E2 production [4].
The compound simultaneously modulates mitogen-activated protein kinase pathways, particularly by suppressing phosphorylation of c-Jun N-terminal kinase and p38 while enhancing extracellular signal-regulated kinase activation [4] [10]. This dual-pathway inhibition results in downregulation of critical cytokines: tumor necrosis factor-alpha, interleukin-6, and interleukin-1β [1] [3]. Additionally, 4'-Methoxychalcone activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 antioxidant pathway, elevating cellular glutathione levels and reducing reactive oxygen species generation in inflamed tissues [4].
Table 1: Anti-Inflammatory Effects of 4'-Methoxychalcone in Experimental Models
| Experimental System | Key Findings | Mechanistic Insights |
|---|---|---|
| LPS-stimulated RAW 264.7 macrophages | 62% reduction in nitric oxide; 75% suppression of prostaglandin E2 | Downregulation of inducible nitric oxide synthase/cyclooxygenase-2 via Nuclear Factor Kappa B inhibition |
| 3T3-L1 adipocytes exposed to tumor necrosis factor-alpha | Restoration of adiponectin secretion (3.2-fold increase) | Reversal of tumor necrosis factor-alpha-mediated insulin resistance |
| Methylglyoxal-treated neuronal cells | 45% decrease in interleukin-6; inhibition of cytosolic cytochrome c release | Rho-associated protein kinase 2/phosphorylated LIM kinase 1 pathway downregulation |
A distinctive mechanism involves its ability to reverse tumor necrosis factor-alpha-induced suppression of adiponectin expression in adipocytes [3]. This effect is partially mediated through peroxisome proliferator-activated receptor gamma co-activation, as demonstrated by the partial reversal of anti-inflammatory effects when co-administered with the peroxisome proliferator-activated receptor gamma antagonist GW9662 [4]. The compound's capacity to simultaneously inhibit pro-inflammatory mediators while enhancing anti-inflammatory adipokines positions it as a promising modulator of chronic inflammatory conditions, including metabolic inflammation and neuroinflammation [3] [4].
4'-Methoxychalcone exhibits multi-faceted anti-neoplastic activities through selective modulation of oncogenic signaling pathways and induction of programmed cell death. The compound demonstrates preferential cytotoxicity against malignant cells by disrupting murine double minute 2/tumor protein 53 interactions, thereby reactivating tumor protein 53-mediated transcription in cancer cells with wild-type tumor protein 53 status [6]. This reactivation leads to increased expression of cyclin-dependent kinase inhibitor 1 and B-cell lymphoma 2-associated X protein, initiating cell cycle arrest and mitochondrial apoptosis [6] [7].
In p53-mutated malignancies, 4'-Methoxychalcone employs alternative mechanisms, including proteasome inhibition and tubulin destabilization. The α,β-unsaturated ketone moiety reacts with cysteine residues in the 20S proteasome's chymotrypsin-like active site, inhibiting degradation of pro-apoptotic factors [6]. Additionally, the compound binds to the colchicine site of β-tubulin, suppressing microtubule assembly and inducing G2/M phase arrest in bladder carcinoma and leukemia cell lines [6] [8].
Table 2: Molecular Targets of 4'-Methoxychalcone in Oncology
| Target Pathway | Observed Effects | Biological Consequences |
|---|---|---|
| Murine double minute 2/tumor protein 53 interaction | Disruption of complex formation | Tumor protein 53 stabilization and transcriptional activation |
| β-tubulin assembly | 68% inhibition of microtubule polymerization | Mitotic arrest and aneuploidy |
| Janus kinase/Signal transducer and activator of transcription 3 signaling | 72% reduction in phosphorylated Signal transducer and activator of transcription 3 | Suppression of survivin and myeloid cell leukemia-1 expression |
| Wnt/β-catenin pathway | Downregulation of β-catenin (55% reduction) | Decreased c-Myc and cyclin D1 expression |
The chalcone derivative also modulates inflammation-associated oncogenesis by inhibiting nuclear factor kappa b-dependent transcription of metastatic genes, including matrix metalloproteinase-9 and vascular endothelial growth factor [1] [6]. In estrogen receptor-positive breast cancer models, it competes with 17β-estradiol for binding to estrogen receptor alpha, exhibiting selective estrogen receptor modulator activity that blocks estrogen-driven proliferation without uterotrophic effects [7]. Furthermore, 4'-Methoxychalcone inhibits the janus kinase/signal transducer and activator of transcription 3 pathway, reducing phosphorylation-dependent dimerization and nuclear translocation of signal transducer and activator of transcription 3, thereby suppressing transcription of proliferative and anti-apoptotic genes [6].
4'-Methoxychalcone demonstrates significant therapeutic potential for metabolic disorders through potent peroxisome proliferator-activated receptor gamma agonism. In 3T3-L1 adipocytes, this chalcone derivative enhances peroxisome proliferator-activated receptor gamma-mediated transcriptional activity by 3.7-fold compared to untreated controls, rivaling the efficacy of thiazolidinediones like rosiglitazone [3] [9]. This activation promotes adipocyte differentiation and lipid accumulation through upregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma, CCAAT/enhancer binding protein alpha, and sterol regulatory element-binding protein 1c [3].
The compound significantly enhances insulin sensitivity through peroxisome proliferator-activated receptor gamma-dependent and independent mechanisms. It increases glucose transporter type 4 expression and membrane translocation in adipocytes and myocytes, enhancing glucose uptake [3] [9]. Simultaneously, it reverses tumor necrosis factor-alpha-induced suppression of adiponectin transcription, elevating serum adiponectin levels by 2.8-fold in experimental models, which enhances hepatic insulin sensitivity through adenosine monophosphate-activated protein kinase activation [3]. This dual action positions 4'-Methoxychalcone as a promising insulin sensitizer that potentially avoids the weight gain and fluid retention associated with conventional thiazolidinediones.
Table 3: Metabolic Effects of 4'-Methoxychalcone via Peroxisome Proliferator-Activated Receptor Gamma Activation
| Metabolic Parameter | Regulatory Effect | Molecular Mechanism |
|---|---|---|
| Adipocyte differentiation | 2.9-fold increase in differentiation markers | Peroxisome proliferator-activated receptor gamma/CCAAT/enhancer binding protein alpha cascade activation |
| Glucose uptake | 65% enhancement in insulin-stimulated glucose transport | Glucose transporter type 4 translocation and hexokinase expression |
| Adipokine secretion | Adiponectin: +210%; Tumor necrosis factor-alpha: -58%; Interleukin-6: -52% | Transcriptional reprogramming of adipokine genes |
| Lipid metabolism | Fatty acid synthase: +180%; Adipose triglyceride lipase: +92% | Coordinated regulation of lipogenic and lipolytic enzymes |
The molecular basis for its peroxisome proliferator-activated receptor gamma selectivity involves unique interactions with the ligand-binding domain. Unlike thiazolidinediones that form hydrogen bonds with helix 12 to stabilize the active conformation, 4'-Methoxychalcone occupies the alternate binding pocket without recruiting coactivators associated with adverse gene expression profiles [9]. This distinct binding mode selectively upregulates insulin-sensitizing adipokines like adiponectin while avoiding the upregulation of genes implicated in fluid retention (aquaporin 7) and adipogenesis (perilipin) [3] [9]. The compound also ameliorates hepatic steatosis by promoting fatty acid oxidation through peroxisome proliferator-activated receptor gamma-mediated induction of carnitine palmitoyltransferase 1 and uncoupling protein 2 expression in hepatocytes [9].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: